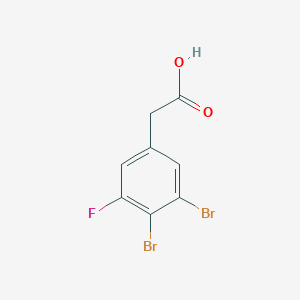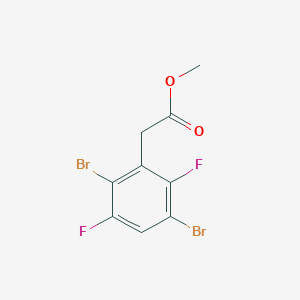
3,5-Dibromo-4-fluoroanisole
Übersicht
Beschreibung
3,5-Dibromo-4-fluoroanisole (DBFA) is a halogenated organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that has a sweet odor and is soluble in water. DBFA has been used in studies related to the synthesis of new compounds, the mechanism of action of various compounds, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-fluoroanisole has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 2,4,6-trichlorobenzaldehyde and 3,5-dibromo-4-fluorobenzaldehyde, as well as in the synthesis of dyes, pigments, and other organic compounds. 3,5-Dibromo-4-fluoroanisole has also been used in studies related to the mechanism of action of various compounds, as well as in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-fluoroanisole is not well understood. It is believed that 3,5-Dibromo-4-fluoroanisole acts as an inhibitor of enzymes and other proteins, as well as an inhibitor of the synthesis of nucleic acids. It has also been suggested that 3,5-Dibromo-4-fluoroanisole may act as an antioxidant, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dibromo-4-fluoroanisole are not fully understood. In studies conducted in vitro, 3,5-Dibromo-4-fluoroanisole has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. In studies conducted in vivo, 3,5-Dibromo-4-fluoroanisole has been shown to reduce inflammation and to have anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Dibromo-4-fluoroanisole in lab experiments include its low cost, easy availability, and low toxicity. Its low toxicity makes it safe to use in experiments involving animals. However, 3,5-Dibromo-4-fluoroanisole is volatile and has a low boiling point, which can make it difficult to store and use in experiments. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-Dibromo-4-fluoroanisole. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine. Additionally, further research into its synthesis and storage methods may be beneficial. Other possible future directions include the development of new compounds based on 3,5-Dibromo-4-fluoroanisole, as well as research into its potential use in industrial processes.
Eigenschaften
IUPAC Name |
1,3-dibromo-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELVGCVRPWULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-fluoroanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















